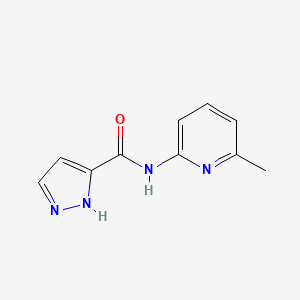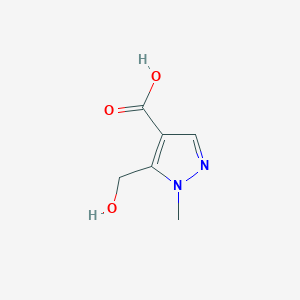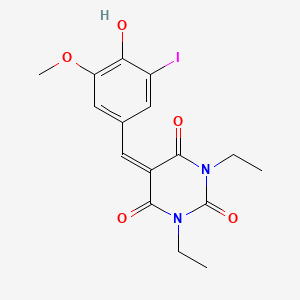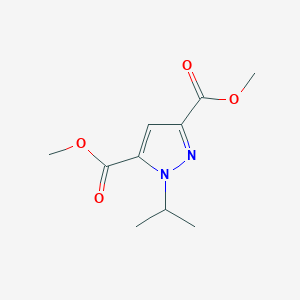
N~3~-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 6-methyl-2-pyridyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N3-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridylamine and 1H-pyrazole-3-carboxylic acid.
Condensation Reaction: The 6-methyl-2-pyridylamine is reacted with 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N3-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
N~3~-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the pyridyl or pyrazole ring is substituted with different functional groups using reagents like halogens or alkylating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~3~-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N3-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
N~3~-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(2-pyridyl)imidazolidin-2-ones: These compounds also contain a pyridyl group and have potential biological activities.
Amide derivatives of benzothiazolinonyl acetic acids: These compounds are studied for their analgesic and anti-inflammatory properties.
Benzothiazole-containing heterocyclic azo dyes: These compounds have been reported for their synthesis and biological activity screening.
The uniqueness of N3-(6-Methyl-2-pyridyl)-1H-pyrazole-3-carboxamide lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-7-3-2-4-9(12-7)13-10(15)8-5-6-11-14-8/h2-6H,1H3,(H,11,14)(H,12,13,15) |
InChI Key |
GXPUEEKPPUUNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14923236.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)


![N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B14923255.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14923271.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14923273.png)
![N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-2-iodobenzamide](/img/structure/B14923294.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14923303.png)
![1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14923309.png)

![methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923317.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B14923323.png)
